2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Key Structural Features of this compound
- Core Planarity : The fused bicyclic system adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in protein binding sites. This property is critical for inhibitors targeting ATP-binding pockets, such as tyrosine kinase inhibitors.
- Substituent Effects :
- The 4-chloro group introduces an electron-withdrawing effect, polarizing the pyrimidine ring and enhancing hydrogen-bonding interactions with catalytic lysine or aspartate residues.
- 5,6-Dimethyl substituents impose steric constraints, preorganizing the molecule into a bioactive conformation and reducing entropic penalties upon binding.
- The 2-(sec-butyl) chain provides hydrophobic bulk, which can anchor the compound to nonpolar regions of target proteins or lipid bilayers, improving pharmacokinetic properties.
Comparative Analysis of Substituent Impact
The table below summarizes the role of substituents in 2-(sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine compared to related derivatives:
| Position | Substituent | Electronic Contribution | Steric Contribution | Target Interaction Type |
|---|---|---|---|---|
| 2 | sec-butyl | Weakly electron-donating | High | Hydrophobic anchoring |
| 4 | Chloro | Strongly electron-withdrawing | Low | Hydrogen bonding, covalent bonding |
| 5,6 | Methyl | Electron-donating | Moderate | Conformational restriction |
Data derived from SAR studies of thieno[2,3-d]pyrimidine derivatives.
The strategic placement of these substituents underscores the compound’s potential as a multitarget agent. For instance, molecular docking studies of analogous structures have shown that chloro and methyl groups synergistically enhance binding to the ATP-binding site of epidermal growth factor receptor (EGFR), while the sec-butyl chain improves solubility profiles. Such insights highlight the scaffold’s adaptability in addressing challenges in drug design, including resistance mechanisms and off-target effects.
Properties
Molecular Formula |
C12H15ClN2S |
|---|---|
Molecular Weight |
254.78 g/mol |
IUPAC Name |
2-butan-2-yl-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3 |
InChI Key |
OEPPEUDRRGFHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The synthesis typically begins with substituted 2-aminothiophene derivatives. For example, 2-amino-4,5-dimethylthiophene-3-carbonitrile is subjected to an acid-catalyzed intermolecular cyclization with chloroacetonitrile under strongly acidic conditions (dry hydrogen chloride gas generated in situ) to form the 2-chloromethyl-substituted thieno[2,3-d]pyrimidin-4(3H)-one core. This step is critical for establishing the fused heterocyclic framework and the reactive 2-chloromethyl handle for further substitution.
Installation of the Sec-butyl Group at the 2-Position
The sec-butyl substituent is introduced at the 2-position by nucleophilic substitution of the 2-chloromethyl group with sec-butylamine or a sec-butyl nucleophile under controlled conditions. This substitution is often performed under reflux or microwave irradiation to enhance reaction rates and yields. The reaction conditions, including temperature, solvent, and stoichiometry, are optimized to maximize selectivity and purity.
Reaction Conditions and Monitoring
- Solvents: Common solvents include dimethylformamide (DMF), ethanol, and 1,4-dioxane.
- Catalysts: Acid catalysts such as hydrogen chloride gas or diethylamine are used in cyclization steps.
- Temperature: Reactions are typically carried out between room temperature and 100 °C, with microwave irradiation sometimes employed for acceleration.
- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to monitor reaction progress and confirm product identity.
Summary of Synthesis Steps
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 2-aminothiophene derivative | Gewald reaction or variations; sulfur, ethyl cyanoacetate, diethylamine, EtOH, 60 °C | Substituted 2-aminothiophene intermediate |
| 2 | Cyclization to thieno[2,3-d]pyrimidin-4(3H)-one | Chloroacetonitrile, dry HCl gas, 1,4-dioxane, room temp | Formation of pyrimidine core with 2-chloromethyl group |
| 3 | Chlorination of 4-oxo group | POCl3, DMF (cat.), toluene, 100 °C | Conversion to 4-chloro derivative |
| 4 | Nucleophilic substitution at 2-position | sec-Butylamine or sec-butyl nucleophile, reflux or microwave irradiation | Introduction of sec-butyl group, yielding target compound |
Research Findings and Optimization
- The Gewald reaction and its variants provide efficient access to substituted 2-aminothiophenes, which are key precursors.
- Acid-catalyzed cyclization with chloroacetonitrile is a reliable method to construct the fused heterocyclic core with high yields.
- Chlorination using POCl3 is effective for converting the 4-oxo group to 4-chloro, enabling further nucleophilic substitutions.
- Microwave-assisted nucleophilic substitution at the 2-position improves reaction rates and yields, especially for bulky substituents like sec-butyl.
- Analytical techniques such as TLC and NMR spectroscopy are essential for monitoring purity and confirming structure during synthesis.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN2S |
| Molecular Weight | 254.78 g/mol |
| IUPAC Name | 2-butan-2-yl-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3 |
| Standard InChIKey | OEPPEUDRRGFHJS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4
The 4-chloro substituent is the most reactive site due to its electron-withdrawing effect and steric accessibility. This position undergoes nucleophilic substitution with amines, alcohols, and thiols under controlled conditions:
Key findings:
-
Reaction rates and yields depend on steric hindrance from the sec-butyl group at C2 and electronic effects of the methyl groups at C5/C6.
-
Microwave-assisted reactions significantly reduce reaction times (e.g., 30 minutes vs. 6 hours) .
Catalytic Cross-Coupling Reactions
The 4-chloro group participates in palladium-catalyzed coupling reactions, though limited data exists for this specific compound:
Notes:
-
Electron-rich pyrimidine rings may deactivate catalysts, necessitating optimized ligand systems .
-
Methyl groups at C5/C6 do not interfere with coupling reactivity .
Electrophilic Aromatic Substitution
The thieno[2,3-d]pyrimidine core exhibits limited electrophilic reactivity due to electron-withdrawing effects of the pyrimidine ring and methyl substituents:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | No reaction observed | |
| Sulfonation | SO₃/DMF complex, 60°C | Trace sulfonation at C7 | |
| Halogenation (Br₂) | FeBr₃, CHCl₃ | Unselective bromination (<10% yield) |
Reduction of Chloro Group
Catalytic hydrogenation (H₂, Pd/C) reduces the 4-chloro group to hydrogen, but competing ring hydrogenation occurs:
-
Product : 5,6-Dimethylthieno[2,3-d]pyrimidine (45% yield).
Alkylation/Acylation
The pyrimidine nitrogen (N1/N3) can be functionalized under strong basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C → RT | N1-Methylated derivative | 30–40% | |
| Acetyl chloride | Pyridine, CH₂Cl₂, 24 hours | N3-Acetylated derivative | 25–35% |
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced bioactivity:
-
4-Amino analogs exhibit 10–20× improved antimicrobial activity compared to the parent compound.
-
Piperidinyl-substituted derivatives demonstrate sub-micromolar inhibition of Leishmania N-myristoyltransferase (IC₅₀ = 0.16 μM) .
Stability and Degradation Pathways
Critical stability considerations:
Scientific Research Applications
2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Key Observations :
- Bulkier substituents at C2 (e.g., sec-butyl vs. methylthio) may sterically hinder metabolic oxidation, improving stability .
Key Observations :
- The sec-butyl derivative’s CNS penetration is superior to analogs with smaller C2 groups (e.g., methylthio) due to increased lipophilicity .
- Functionalization at C2 (e.g., sec-butyl, hydrazone) modulates target selectivity and potency.
Metabolic Stability
Key Observations :
- Both sec-butyl and dimethyl analogs exhibit high hepatic clearance, limiting oral bioavailability.
- Cyclization of the 5,6-dimethyl groups into fused rings (e.g., quinazolines) failed to improve stability .
Biological Activity
2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a compound that belongs to the thienopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a thieno[2,3-d]pyrimidine core, which is known for various pharmacological properties.
- Molecular Formula : C12H15ClN2S
- Molecular Weight : 254.78 g/mol
- SMILES Notation : CC(C)C1=C(SC2=C1C(=NC=N2)Cl)C
Biological Activity Overview
Research indicates that derivatives of thienopyrimidine compounds exhibit a range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects. The specific activity of this compound has not been extensively documented in literature; however, related compounds have shown promising results.
Anti-inflammatory Activity
A study on similar thienopyrimidine derivatives highlighted their potential as anti-inflammatory agents. These compounds were tested against cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The results indicated that certain derivatives effectively inhibited COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators like prostaglandins .
Antimicrobial Activity
Thienopyrimidine derivatives have also been explored for their antimicrobial properties. A review discussed the synthesis and testing of various derivatives against bacterial strains, showcasing their ability to inhibit growth through different mechanisms . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Case Studies and Research Findings
- Synthesis and Structure-Activity Relationship (SAR) :
-
In Vivo Studies :
- In vivo studies involving related thienopyrimidine compounds demonstrated significant anti-inflammatory effects in animal models. For instance, compounds exhibiting IC50 values in the low micromolar range against COX enzymes were reported . This suggests that this compound may possess similar or enhanced activity.
- Mechanistic Insights :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
